

# A Comparative Guide to the X-ray Crystallography of Substituted Benzoic Acids

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## Compound of Interest

Compound Name: *2-Bromo-5-methoxy-3-methylbenzoic acid*

Cat. No.: *B065849*

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Note: Publicly available, detailed X-ray crystallography data for **2-Bromo-5-methoxy-3-methylbenzoic acid** could not be located in open-access crystallographic databases at the time of this guide's compilation. To fulfill the structural comparison and data presentation requirements, this guide presents a detailed analysis of 2-Bromobenzoic acid and provides a comparative overview with 3-Methoxybenzoic acid, two structurally related compounds for which high-quality crystallographic data are available. This serves as a template for the type of analysis that would be conducted on **2-Bromo-5-methoxy-3-methylbenzoic acid** should its crystal structure become publicly available.

## Introduction

The three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs), the crystal structure influences critical parameters such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 2-Bromobenzoic acid and 3-Methoxybenzoic acid, offering insights into their solid-state structures.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Bromobenzoic acid and 3-Methoxybenzoic acid, facilitating a direct comparison of their solid-state structures.

Parameter	2-Bromobenzoic acid	3-Methoxybenzoic acid
Chemical Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>
Formula Weight	201.02	152.15
Crystal System	Monoclinic	Monoclinic
Space Group	C 1 2/c 1	P 1 2 <sub>1</sub> /c 1
Unit Cell Dimensions		
a (Å)	14.7955	3.8018
b (Å)	3.9906	15.6027
c (Å)	22.9240	11.9755
α (°)	90	90
β (°)	96.906	90.889
γ (°)	90	90
Unit Cell Volume (Å <sup>3</sup> )	1343.69	710.04
Z	8	4
Temperature (K)	120	Not Specified
R-factor	0.0352	0.0508
Data Source	--INVALID-LINK--[1]	--INVALID-LINK--[2]

#### Key Observations:

- Both molecules crystallize in the monoclinic system, a common crystal system for organic molecules.
- The difference in space groups (C 1 2/c 1 for 2-Bromobenzoic acid and P 1 2<sub>1</sub>/c 1 for 3-Methoxybenzoic acid) indicates different packing symmetries in the solid state.

- The unit cell dimensions and volume are significantly different, which is expected due to the different molecular structures and packing arrangements.

## Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized, detailed methodology for obtaining the single-crystal X-ray diffraction data presented above.

### 1. Crystal Growth:

- High-purity crystalline material of the target compound is dissolved in a suitable solvent or solvent mixture to achieve saturation.
- Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent and technique is crucial for obtaining diffraction-quality crystals.

### 2. Crystal Mounting and Data Collection:

- A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations of the atoms.
- The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

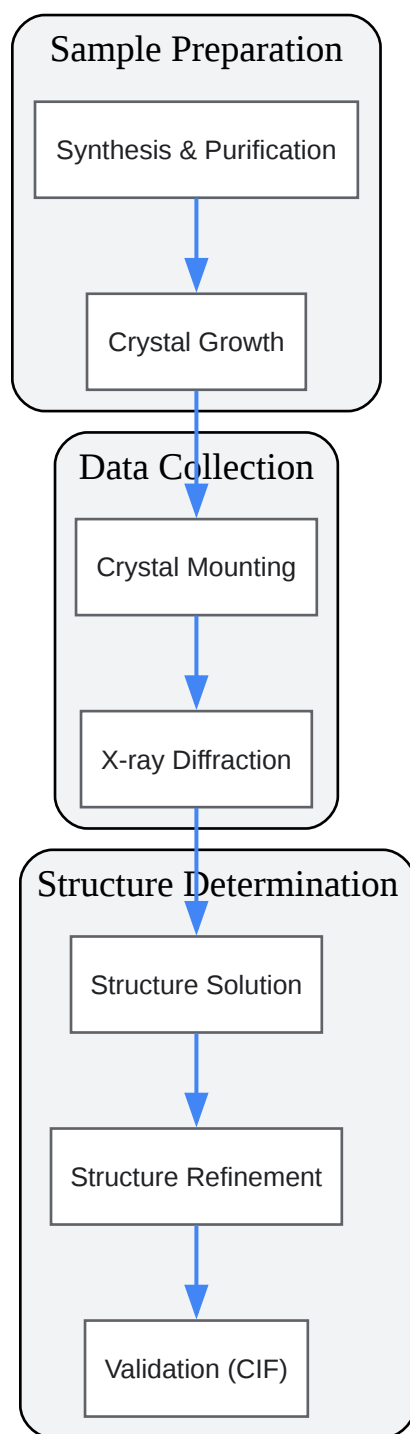
### 3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

- An atomic model is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data to yield the final crystal structure.

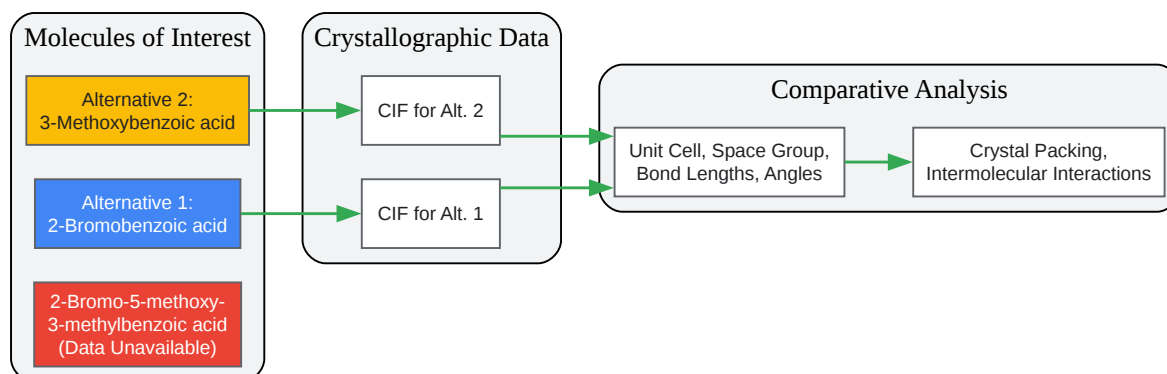
## Visualization of Experimental Workflow and Data Comparison

The following diagrams, generated using the DOT language, illustrate the workflow of X-ray crystallography and the logic of comparing crystallographic data.



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**Figure 1.** General workflow for single-crystal X-ray crystallography.



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**Figure 2.** Logical flow for comparing crystallographic data of alternative compounds.

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## References

- 1. 2-Bromobenzoic acid | C<sub>7</sub>H<sub>5</sub>BrO<sub>2</sub> | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxybenzoic Acid | C<sub>8</sub>H<sub>8</sub>O<sub>3</sub> | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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